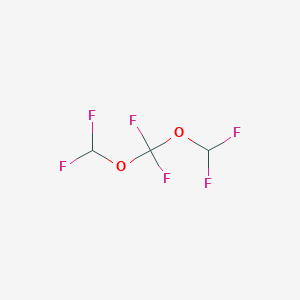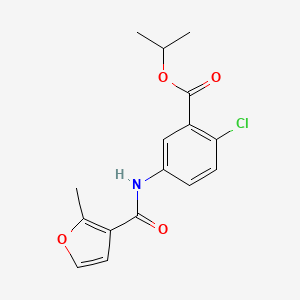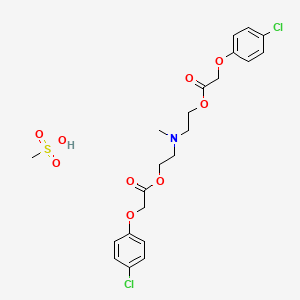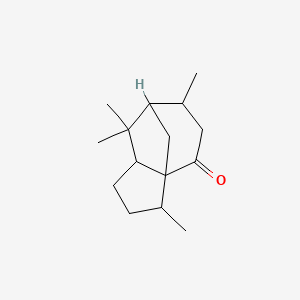
Octahydro-3,6,8,8-tetramethyl-4H-3a,7-methanoazulen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-3,6,8,8-tetramethyl-4H-3a,7-methanoazulen-4-one is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its octahydro structure, which includes multiple methyl groups and a methanoazulenone core. It is often used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3,6,8,8-tetramethyl-4H-3a,7-methanoazulen-4-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of specific precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include distillation, crystallization, and other purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-3,6,8,8-tetramethyl-4H-3a,7-methanoazulen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Octahydro-3,6,8,8-tetramethyl-4H-3a,7-methanoazulen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Octahydro-3,6,8,8-tetramethyl-4H-3a,7-methanoazulen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cedrol: A similar compound with a related structure, known for its use in fragrances and flavors.
Isocedrol: Another related compound with similar chemical properties and applications.
Epicedrol: Shares structural similarities and is used in similar industrial applications.
Uniqueness
Octahydro-3,6,8,8-tetramethyl-4H-3a,7-methanoazulen-4-one stands out due to its unique methanoazulenone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
84731-77-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-10-one |
InChI |
InChI=1S/C15H24O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h9-12H,5-8H2,1-4H3 |
InChI Key |
PPWWRCLYJYCTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


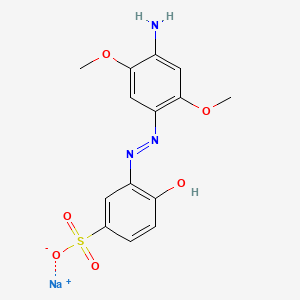
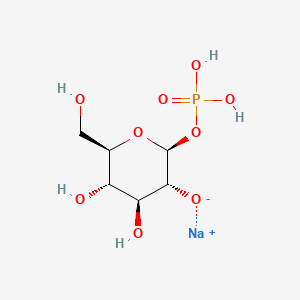
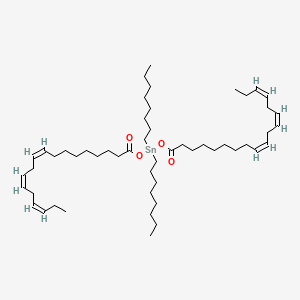
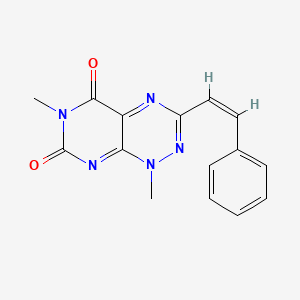
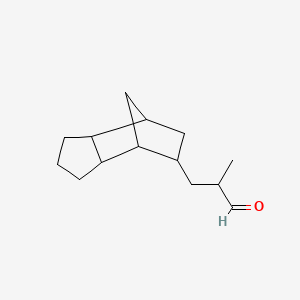

![Anthra[9,1-bc]naphth[3,2,1-kl]acridine-5,13-dione](/img/structure/B12685145.png)

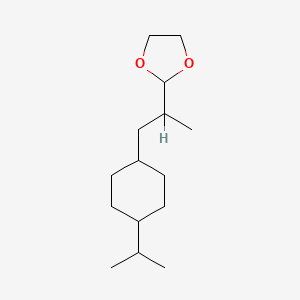
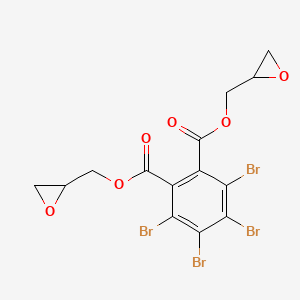
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
